molecular formula C6H12ClNO3 B6280407 (3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride CAS No. 2247088-22-6

(3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride

Cat. No.: B6280407
CAS No.: 2247088-22-6
M. Wt: 181.6
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Description

(3S,4S)-3-Aminooxane-4-carboxylic acid hydrochloride is a chiral bicyclic compound characterized by a six-membered oxane ring with stereospecific amino (C3) and carboxylic acid (C4) substituents. Its hydrochloride salt enhances solubility and stability, making it valuable in pharmaceutical research as a chiral building block. The stereochemistry (3S,4S) is critical for its biological interactions, influencing binding affinity to enzymes and receptors .

Properties

CAS No.

2247088-22-6

Molecular Formula

C6H12ClNO3

Molecular Weight

181.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the oxane ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at temperatures ranging from -10°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the precise control of reaction conditions and can be easily scaled up to produce large quantities of the compound. The use of automated systems and reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-aminooxane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with these targets, modulating their activity. The oxane ring structure also contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modified substituents, stereochemistry, or ring systems. Key examples include:

Compound Name Structural Features Key Differences Biological Activity
Ethyl (3S,4S)-3-aminooxane-4-carboxylate hydrochloride Ethyl ester at C4, oxane ring Ester vs. carboxylic acid; requires hydrolysis for activation Precursor for bioactive carboxylic acid derivatives; used in peptide synthesis
(3S,4S)-3-Fluorooxan-4-amine hydrochloride Fluorine at C3, amine at C4 Fluorine substituent vs. amino-carboxylic acid pair Potential enzyme inhibition due to electronegative fluorine; studied in neurological targets
(3R,4S)-3-Methyloxan-4-amine hydrochloride Methyl at C3, amine at C4 Opposite stereochemistry (3R vs. 3S); lacks carboxylic acid Limited enzymatic interaction; used in chiral ligand synthesis
4-(Methylamino)oxane-4-carboxylic acid hydrochloride Methylamino at C4, carboxylic acid at C4 Methylamino vs. amino group; altered substitution pattern Enhanced solubility; explored in receptor modulation
(2S,3R,4S)-4-Hydroxyisoleucine Linear amino acid with hydroxyl at C4 Linear vs. cyclic structure; hydroxyl vs. carboxylic acid Insulinotropic activity; targets pancreatic β-cells

Stereochemical and Pharmacokinetic Impact

  • Cis vs. Trans Isomers: The cis-configuration (3S,4S) in the target compound improves binding to chiral receptors compared to trans-isomers, as seen in ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate analogs .
  • Hydrochloride Salt: Enhances aqueous solubility compared to non-salt forms (e.g., 4-aminotetrahydrofuran-3-ol), facilitating in vivo studies .

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